molecular formula C16H13BrN2OS2 B2763795 5-bromo-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 391223-53-3

5-bromo-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2763795
CAS RN: 391223-53-3
M. Wt: 393.32
InChI Key: DNZUZCKAHWDRSY-UHFFFAOYSA-N
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Description

“5-bromo-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)thiophene-2-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their substituted derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Synthesis and Computational Studies

  • Synthesis of Pyrazole-Thiophene-Based Amide Derivatives

    A study by Kanwal et al. (2022) outlined the synthesis of pyrazole-thiophene-based amide derivatives, highlighting the use of 5-Bromothiophene carboxylic acid in reactions to synthesize amides with good yields. The study utilized DFT calculations to investigate the electronic structure of the synthesized compounds, indicating their potential in nonlinear optical (NLO) properties and chemical reactivity descriptors (Kanwal et al., 2022).

  • Facile Synthesis of Thiophene-Based Derivatives

    Rasool et al. (2020) reported on the synthesis of novel thiophene-based derivatives via Suzuki cross-coupling reactions, showcasing the potential of these compounds as spasmolytics. Density Functional Theory (DFT) calculations were employed to understand the structural and electronic properties, revealing insights into their reactivity and stability (Rasool et al., 2020).

Potential Applications in Antimicrobial and Anticancer Research

  • Anticancer Activity of Thiophene Derivatives

    A study focused on the synthesis and anticancer activity of new thiophene derivatives, emphasizing the promising inhibitory activity against various cell lines. This research highlights the therapeutic potential of thiophene derivatives in cancer treatment (Atta & Abdel‐Latif, 2021).

  • Antimicrobial Agents Based on Thiophene

    Benneche et al. (2011) explored the synthesis of 5-(alkylidene)thiophen-2(5H)-ones, demonstrating their capacity to reduce biofilm formation by marine bacteria. This study showcases the antimicrobial potential of thiophene derivatives, which could be significant in addressing biofilm-associated infections (Benneche et al., 2011).

properties

IUPAC Name

5-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS2/c1-9-3-4-11(10(2)7-9)12-8-21-16(18-12)19-15(20)13-5-6-14(17)22-13/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZUZCKAHWDRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

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